Chemical Properties and Mechanistic Applications of 2-(Oxan-4-yl)prop-2-en-1-amine Hydrochloride
Chemical Properties and Mechanistic Applications of 2-(Oxan-4-yl)prop-2-en-1-amine Hydrochloride
Executive Summary
As a Senior Application Scientist specializing in enzyme kinetics and inhibitor design, I frequently encounter the challenge of balancing target affinity with metabolic stability during early-stage hit-to-lead optimization. The compound 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride (CAS: 2225146-04-1) represents a highly specialized, rationally designed building block used primarily in the development of mechanism-based inhibitors targeting copper-containing amine oxidases (CAOs)[1].
Specifically, this compound is a critical pharmacophore in targeting 2, also known as Vascular Adhesion Protein-1 (VAP-1)[2]. VAP-1 is a dual-function protein involved in leukocyte trafficking and oxidative deamination, making it a prime therapeutic target for severe inflammatory diseases, diabetic nephropathy, and neurovascular conditions[3]. This whitepaper deconstructs the chemical properties, mechanistic causality, and self-validating experimental workflows required to successfully utilize this compound in advanced drug discovery.
Structural Rationale & Physicochemical Properties
The architecture of 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride is defined by two synergistic domains: the allylamine warhead and the oxan-4-yl (tetrahydropyran) ring .
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The Allylamine Warhead: Unlike reversible competitive inhibitors, allylamines are suicide substrates. They are specifically recognized by the enzyme's active site, where they hijack the catalytic cycle to form a covalent, irreversible adduct[4].
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The Oxan-4-yl Moiety: In drug design, replacing a highly lipophilic phenyl or cycloalkyl ring with a tetrahydropyran (oxane) introduces an oxygen heteroatom that acts as a hydrogen bond acceptor. Causality: This subtly decreases the partition coefficient (LogP), thereby improving aqueous solubility, enhancing metabolic stability, and reducing promiscuous off-target binding (e.g., hERG channel liabilities) while still perfectly occupying the hydrophobic pocket of the VAP-1 active site[5].
Table 1: Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride |
| CAS Registry Number | 2225146-04-1 |
| Molecular Formula | C₈H₁₆ClNO |
| Molar Mass | 177.67 g/mol (Base: 141.21 g/mol ) |
| Pharmacophore Class | Allylamine (Mechanism-based inhibitor) |
| Ring System | Tetrahydropyran (Oxane) |
| Physical State | Solid (Hydrochloride salt for enhanced solubility) |
Mechanistic Biochemistry: TPQ-Dependent Suicide Inhibition
To understand how this compound functions, we must examine the "ping-pong" catalytic mechanism of VAP-1. The active site of VAP-1 contains a unique topaquinone (TPQ) cofactor and a copper ion (Cu²⁺).
When 2-(Oxan-4-yl)prop-2-en-1-amine enters the active site, the primary amine attacks the TPQ cofactor, forming a Schiff base intermediate. During the oxidative half-reaction, the enzyme attempts to deaminate the allylamine. However, the presence of the double bond (prop-2-en-1-yl) causes the intermediate to rearrange into a highly reactive Michael acceptor. An active-site nucleophile (often a conserved histidine or aspartate residue) then attacks this Michael acceptor, resulting in a dead-end covalent adduct that permanently inactivates the enzyme[2].
Caption: Mechanism of TPQ-dependent irreversible amine oxidase inhibition by allylamines.
Self-Validating Experimental Workflows
In my laboratory, an assay is only as robust as its internal controls. When screening allylamine derivatives, the workflow must be a self-validating system designed to explicitly differentiate between reversible binding and mechanism-based irreversible inactivation.
Caption: Self-validating high-throughput screening workflow for VAP-1 allylamine inhibitors.
Protocol 1: Fluorometric Coupled Assay for VAP-1 Activity
Causality: VAP-1 produces hydrogen peroxide (H₂O₂) as a byproduct of amine oxidation. We utilize a coupled assay where Horseradish Peroxidase (HRP) uses this H₂O₂ to oxidize Amplex Red into resorufin, yielding a highly sensitive, real-time fluorescent readout.
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Reagent Preparation: Prepare assay buffer (50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, pH 7.4).
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Enzyme Incubation: Pre-incubate recombinant human VAP-1 (10 nM) with varying concentrations of the allylamine inhibitor (1 nM to 50 µM) for 30 minutes at 37°C in a 96-well black microtiter plate.
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Reaction Initiation: Add the detection mixture containing 40 µM Amplex Red, 1 U/mL HRP, and 1 mM benzylamine (substrate).
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Kinetic Readout: Measure fluorescence (Ex/Em = 540/590 nm) continuously for 60 minutes.
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Self-Validation Control: Include wells with 10 µM Pargyline (a selective MAO-B inhibitor) to ensure any observed H₂O₂ production is strictly VAP-1 dependent, eliminating background noise from trace MAO contaminants.
Protocol 2: Jump-Dilution Kinetic Validation
Causality: To unequivocally prove that the oxanyl-allylamine is a suicide inhibitor, we must demonstrate that enzymatic activity does not recover upon rapid dilution of the enzyme-inhibitor complex.
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Complex Formation: Incubate VAP-1 at a high concentration (100x the assay concentration) with the inhibitor at 10x its IC₅₀ for 1 hour.
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Jump-Dilution: Rapidly dilute the incubation mixture 100-fold into the assay buffer containing the Amplex Red detection mixture and a saturating concentration of benzylamine.
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Data Interpretation: Monitor fluorescence. A reversible inhibitor will rapidly dissociate, resulting in a recovery of the kinetic slope (velocity). An irreversible allylamine will yield a flat line (zero velocity), confirming covalent active-site modification.
Quantitative Data Presentation
When comparing 2-(Oxan-4-yl)prop-2-en-1-amine derivatives against other known amine oxidase inhibitors, the structural modifications directly dictate the pharmacological profile. The table below summarizes representative kinetic metrics demonstrating the superiority of the oxanyl-allylamine scaffold in achieving VAP-1 selectivity over MAO off-targets.
Table 2: Comparative Inhibition Metrics (Representative Data)
| Target Enzyme | Inhibitor Class | Inhibition Mode | Typical IC₅₀ Range | Selectivity Index |
| VAP-1 / SSAO | Oxanyl-allylamines | Irreversible (Covalent) | 10 - 50 nM | >100x over MAO |
| MAO-B | Propargylamines (e.g., Selegiline) | Irreversible (Covalent) | 5 - 20 nM | >50x over VAP-1 |
| MAO-A | Reversible MAOIs (e.g., Moclobemide) | Reversible | 100 - 500 nM | Variable |
| VAP-1 / SSAO | Hydrazine derivatives | Irreversible (Covalent) | 50 - 200 nM | Poor in vivo toxicity |
References
1.[1] "2225146-04-1 | 2-(oxan-4-yl)prop-2-en-1-amine hydrochloride", Aaron Chemicals. URL: 2.[2] "Human Copper-Containing Amine Oxidases in Drug Design and Development", MDPI. URL: 3.[3] "Post-ischemic vascular adhesion protein-1 inhibition provides neuroprotection in a rat temporary middle cerebral artery occlusion model", PubMed. URL: 4.[4] "Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode", PMC. URL: 5.[5] "WO2019101086 - HALO-ALLYLAMINE SSAO/VAP-1 INHIBITOR AND USE THEREOF", WIPO. URL:
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Post-ischemic vascular adhesion protein-1 inhibition provides neuroprotection in a rat temporary middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
